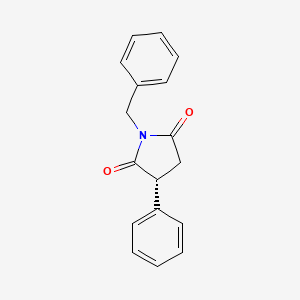
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- is a chemical compound with the molecular formula C17H15NO2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a pyrrolidinedione core with phenyl and phenylmethyl substituents, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a phenyl-substituted amine with a suitable dicarboxylic acid derivative, followed by cyclization to form the pyrrolidinedione ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- involves its interaction with molecular targets such as enzymes and receptors The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3S)-
- 2,5-Pyrrolidinedione, 3-phenyl-1-(1-piperidinylmethyl)-
- 3-Phenyl-1-(3-pyridinylmethyl)-2,5-pyrrolidinedione
Uniqueness
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- is unique due to its specific stereochemistry and the presence of both phenyl and phenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
775323-03-0 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(3R)-1-benzyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-11-15(14-9-5-2-6-10-14)17(20)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2/t15-/m1/s1 |
InChI-Schlüssel |
WQMXGDJLQATBGU-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


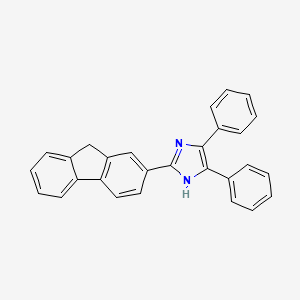
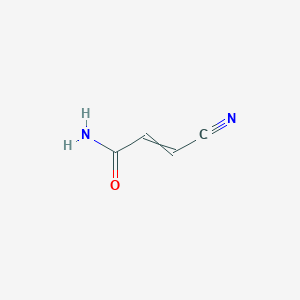

![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
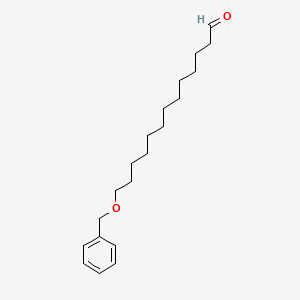

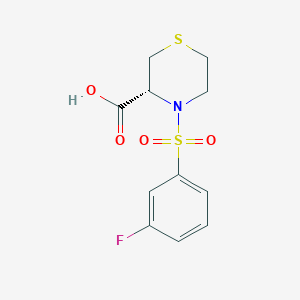
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
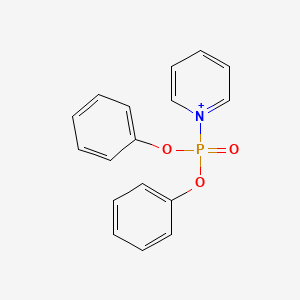
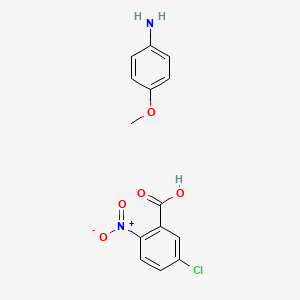
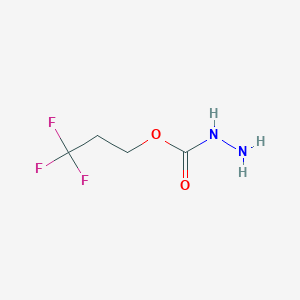
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)
